molecular formula C15H19ClN2O2 B104851 Propoxate hydrochloride CAS No. 7036-61-5

Propoxate hydrochloride

Cat. No. B104851
CAS RN: 7036-61-5
M. Wt: 294.77 g/mol
InChI Key: BERTUNFDFYZKFQ-UHFFFAOYSA-N
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Description

Propoxate hydrochloride is a potent anesthetic agent in cold-blooded vertebrates . It is also known as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride .


Molecular Structure Analysis

The chemical formula of Propoxate hydrochloride is C15H19ClN2O2 . Its exact mass is 294.11 and its molecular weight is 294.780 . The elemental analysis shows that it contains Carbon (61.12%), Hydrogen (6.50%), Chlorine (12.03%), Nitrogen (9.50%), and Oxygen (10.85%) .

Scientific Research Applications

Anaesthetic Agent in Cold-Blooded Vertebrates

Propoxate hydrochloride, also known as dl-1-(1-phenyl-ethyl)-5-(propoxy-carbonyl)-imidazole HCl, is a potent, polyvalent, and safe anaesthetic agent in cold-blooded vertebrates. It has been found to be about 100 times more potent than ‘Tricaine’ (methanesulphonate of meta-amino-benzoic acid ethylester, MS222), making it a valuable tool in aquatic biology and veterinary medicine for cold-blooded animals (Thienpont & Niemegeers, 1965).

Interaction with Human Serum Albumin

In the food industry, Propyl gallate (PG), a derivative of Propoxate hydrochloride, is used as an antioxidant. The interaction of PG with human serum albumin (HSA) has been studied using fluorescence and circular dichroism spectroscopy. This research helps in understanding the toxicology of PG, given its widespread use, and its dynamics of distribution within the body (Dolatabadi et al., 2014).

Development of Drug Delivery Systems

Propranolol hydrochloride, chemically related to Propoxate hydrochloride, has been used in studies to develop drug delivery systems. Research into the synthesis, hydrolysis, and characterization of derivatives of propranolol hydrochloride, as well as their use in sustained release formulations, contributes significantly to pharmaceutical sciences (Liu Yuan-yua, 2014).

Propranolol for Treatment of Thyrotoxicosis

In the medical field, propranolol hydrochloride has been evaluated as a primary therapy for thyrotoxicosis. Studies have assessed its effectiveness in controlling symptoms and improving cardiac function in patients with thyrotoxicosis (Mazzaferri et al., 1976).

Propranolol for Infantile Hemangiomas

Propranolol hydrochloride has been found effective in treating infantile hemangiomas (IHs), reducing their volume, color, and elevation. This represents a significant advancement in pediatric dermatology and offers a non-invasive treatment option for children with IHs (Hogeling, Adams, & Wargon, 2011).

properties

IUPAC Name

propyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13;/h4-8,10-12H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERTUNFDFYZKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952185
Record name Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID90952185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propoxate hydrochloride

CAS RN

7036-61-5, 147-63-7, 29755-12-2
Record name 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, propyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7036-61-5
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Record name Propoxate hydrochloride
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Record name NSC167725
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Record name Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl (±)-1-(1-phenylethyl)imidazole-5-carboxylate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.561
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Record name PROPOXATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EO Ellis, PR Beck - Journal of Chromatography B: Biomedical Sciences …, 1982 - Elsevier
… A stock internal standard solution of propoxate hydrochloride (1 mgiml) is similarly prepared… /ml) and a working solution of propoxate hydrochloride by diluting the stock solution 1 in 250 …
Number of citations: 17 www.sciencedirect.com
BS Hebron, DL Edbrooke, DM Newby… - British Journal of …, 1983 - Elsevier
… Propoxate hydrochloride 0.8y.g was added to each plasma sample and the etomidate and propoxate extracted into high grade pentane by placing on a vortex mixer for 30 s. The …
Number of citations: 44 www.sciencedirect.com
MJ Avram, RJ Fragen, HW Linde - Journal of pharmaceutical …, 1983 - Wiley Online Library
… A 500-11 aliquot of plasma, 50 11 of a 3.423-pg/ml ethanolic solution of propoxate hydrochloride and 100 pl of 0.05 M borate buffer (pH 10) were added to a conical centrifuge tube and …
Number of citations: 14 onlinelibrary.wiley.com
MM Tuckerman, MES De Ramos - Journal of Pharmaceutical …, 1977 - Wiley Online Library
… Aliquots, 3 ml, of 0.05 M phosphate buffer, pH 7.4, and 1.0 ml of 1.0-pg/ml propoxate hydrochloride internal standard solution were first added to a 1.0-ml aliquot of each plasma sample. …
Number of citations: 2 onlinelibrary.wiley.com
MJ van Hamme, JJ Ambre… - Journal of …, 1977 - Wiley Online Library
… Aliquots, 3 ml, of 0.05 M phosphate buffer, pH 7.4, and 1.0 ml of 1.0-pg/ml propoxate hydrochloride internal standard solution were first added to a 1.0-ml aliquot of each plasma sample. …
Number of citations: 16 onlinelibrary.wiley.com
J Shaw, B Kay, M Keegan, TEJ Healy - Journal of Pharmacological …, 1982 - Elsevier
… A solution of propoxate hydrochloride was made up in ethanol to a concentration of 1 mg/ml. No deterioration was found in stock solutions in a period of 1 year, the solutions being kept …
Number of citations: 4 www.sciencedirect.com
MP McIntosh, RA Rajewski - Journal of pharmaceutical and biomedical …, 2001 - Elsevier
… However, propoxate hydrochloride has been identified as a suitable internal standard compound and is often included in the extraction procedure in the analysis of etomidate [5], [6], [7], …
Number of citations: 18 www.sciencedirect.com

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